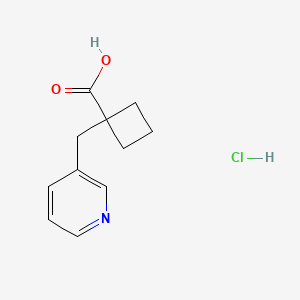
1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The specific synthesis process of this compound is not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical synthesis databases or literature.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results . For a detailed molecular structure, it is recommended to refer to specialized chemical databases or literature.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical reaction databases or literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results . For more detailed information, it is recommended to refer to specialized chemical databases or literature.Applications De Recherche Scientifique
Solvothermal Synthesis and Crystal Structure
Solvothermal synthesis involving carboxylic acids, such as cyclobutanecarboxylic acids, with uranyl nitrate under specific conditions can produce novel uranyl-organic frameworks. These frameworks exhibit unique structural features, such as dimeric, dinuclear species, and chiral complexes forming microporous assemblages or undulated sheets, which are significant in the study of metal-organic frameworks (MOFs) and their potential applications in catalysis, separation, and storage (Thuéry, 2006).
Hydrogen Bonding Interactions in Metal-Organic Frameworks
Research on pyridine-based ligands has led to the development of 3D metal-organic frameworks (MOFs) with intricate hydrogen bonding interactions. These structures are essential for understanding the design principles of MOFs, which have applications in gas storage, separation technologies, and catalysis (Ghosh, Ribas, & Bharadwaj, 2005).
Ring-Opening Metathesis Polymerization (ROMP)
The reactivity of cyclobutene derivatives, including carboxylate esters and carboxamides, in ring-opening metathesis polymerization (ROMP) provides insights into polymer chemistry. This research helps in understanding the synthesis of polymers with specific configurations and properties, applicable in materials science (Song et al., 2010).
Extraction and Equilibrium Studies
Studies on the extraction of pyridine-3-carboxylic acid using various diluents have implications in biochemical and pharmaceutical industries. Such research helps in the development of efficient separation techniques for carboxylic acids, which are critical in the production of pharmaceuticals and biochemicals (Kumar & Babu, 2009).
Reactivity Towards Metal Salts
Research on the reactivity of pyridine-carboxylate ligands with metal salts under various conditions has led to the synthesis of coordination polymers and discrete metallomacrocycles. These findings are crucial for the development of new materials with potential applications in catalysis, magnetic materials, and molecular recognition (Ghosh, Savitha, & Bharadwaj, 2004).
Mécanisme D'action
Safety and Hazards
The safety data sheet for 1-(Pyridin-3-ylmethyl)cyclobutanecarboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
Orientations Futures
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-10(14)11(4-2-5-11)7-9-3-1-6-12-8-9;/h1,3,6,8H,2,4-5,7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBXBRDKVGLPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CN=CC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
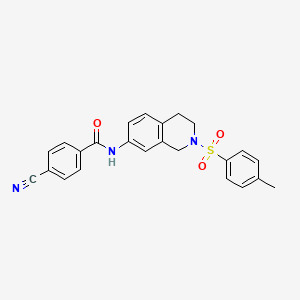
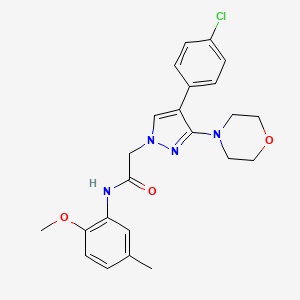

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)
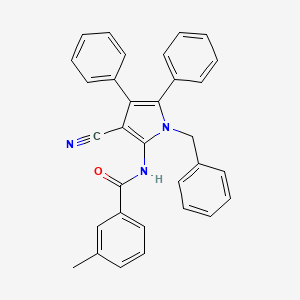

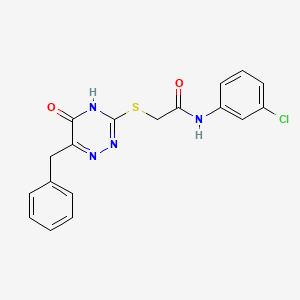
![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)
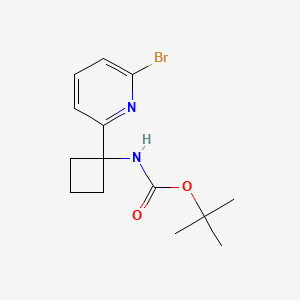
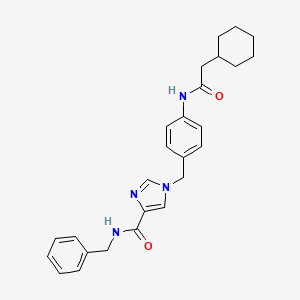
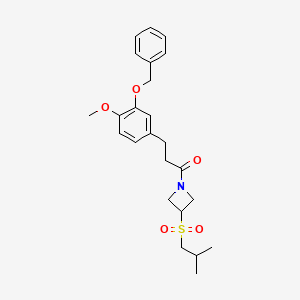

![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)
